molecular formula C12H20N2O2 B1462951 Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate CAS No. 1221723-50-7

Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate

Cat. No. B1462951
CAS RN: 1221723-50-7
M. Wt: 224.3 g/mol
InChI Key: YTSDLLBBIHAWMB-UHFFFAOYSA-N
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Description

“Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate” is a chemical compound with the molecular formula C12H20N2O2 . It has a molecular weight of 224.30 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI key for “Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate” is YTSDLLBBIHAWMB-UHFFFAOYSA-N . This key can be used to search databases for more information about the compound’s structure.


Physical And Chemical Properties Analysis

“Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate” is a liquid at room temperature . The boiling point and other physical properties are not specified in the available sources .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate was synthesized through a Ugi four-component reaction, showcasing a method for creating glycine ester derivatives with potential applications in material science and pharmaceuticals (S. D. Ganesh et al., 2017).
  • OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) demonstrated superiority in purity and yield when used as an additive in the synthesis of α-ketoamide derivatives, highlighting its utility in organic synthesis (A. El‐Faham et al., 2013).
  • A novel spiro-polycondensed heterocyclic system was achieved by synthesizing ethyl (2-acetyl-1-cyano-1,2,3,4-tetrahydro-1-isoquinolyl)acetate, indicating potential for developing new heterocyclic compounds for pharmaceutical applications (S. Gemma et al., 2002).

Molecular Docking and Enzyme Inhibition Studies

  • Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized and exhibited significant inhibition against α-glucosidase and β-glucosidase enzymes, suggesting potential applications in treating diabetes or other metabolic disorders (Ayesha Babar et al., 2017).

Antitumor Activity

  • Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate demonstrated distinct inhibition of cancer cell proliferation, suggesting its potential as a novel antitumor agent (Ju Liu et al., 2018).

Solvent Effects and Solubility Studies

  • Studies on solubility, model correlation, and solvent effect of related compounds offer insights into their physicochemical properties, which are crucial for formulation development in pharmaceuticals (A. Zhu et al., 2019).

Catalytic and Synthetic Applications

  • (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate was used for racemization-free esterification, thioesterification, amidation, and peptide synthesis, highlighting its utility in peptide chemistry and drug synthesis (J. Chandra et al., 2018).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

ethyl 2-[2-cyanoethyl(cyclopentyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-2-16-12(15)10-14(9-5-8-13)11-6-3-4-7-11/h11H,2-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSDLLBBIHAWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCC#N)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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